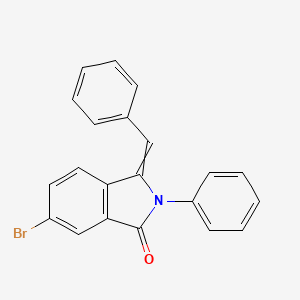![molecular formula C14H8N4O2 B14664923 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 50743-55-0](/img/structure/B14664923.png)
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a tetrazole ring fused with a naphthopyranone structure. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The tetrazole ring, in particular, is notable for its stability and ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a naphthopyranone derivative with a tetrazole precursor under controlled conditions. The reaction often requires the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and energy-efficient methods, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Aplicaciones Científicas De Investigación
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 1H-tetrazole share the tetrazole ring structure and exhibit similar reactivity.
Naphthopyranone Derivatives: Compounds such as 4H-naphtho[1,2-b]pyran-4-one share the naphthopyranone core and have comparable chemical properties.
Uniqueness
3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to the combination of the tetrazole and naphthopyranone structures, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its individual components .
Propiedades
Número CAS |
50743-55-0 |
|---|---|
Fórmula molecular |
C14H8N4O2 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
3-(2H-tetrazol-5-yl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H8N4O2/c19-12-10-6-5-8-3-1-2-4-9(8)13(10)20-7-11(12)14-15-17-18-16-14/h1-7H,(H,15,16,17,18) |
Clave InChI |
LBIIFWPYHLLIRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


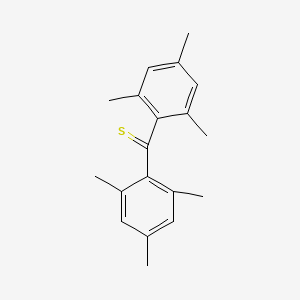
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
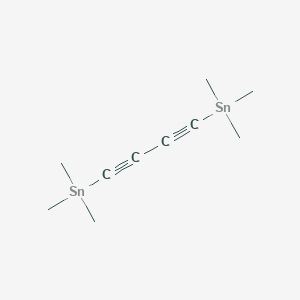
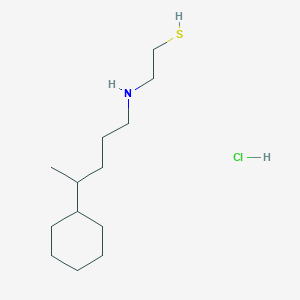
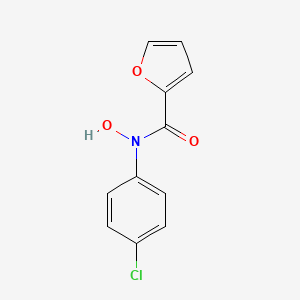
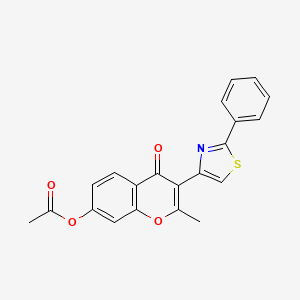
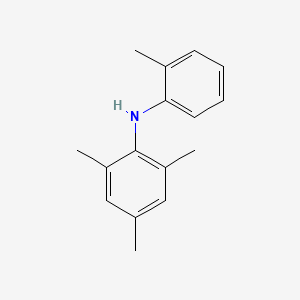
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
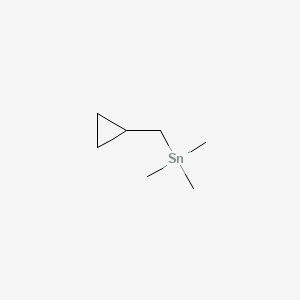
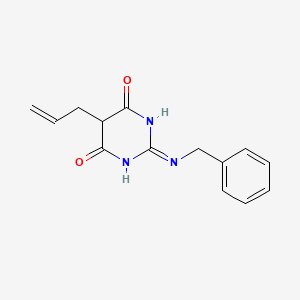

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
